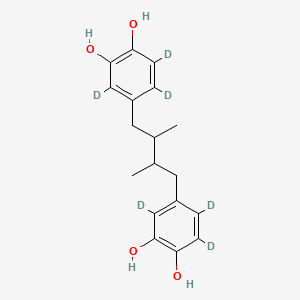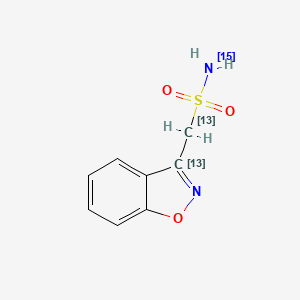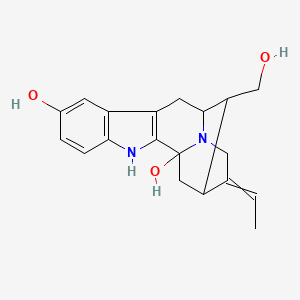
Sumatriptan-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .
Molecular Structure Analysis
The molecular formula of this compound is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .
Wissenschaftliche Forschungsanwendungen
Electrochemical Detection and Analysis
Research on the electrochemical behavior of Sumatriptan has led to the development of sensitive detection methods. For instance, a graphene/gold nanoparticles/Nafion composite modified glassy carbon electrode has been utilized for the subnanomolar determination of Sumatriptan, showcasing the drug's electrochemical properties and facilitating its quantification in pharmaceutical formulations and biological samples (Bankim J. Sanghavi et al., 2014). Similarly, the electrochemical oxidation of Sumatriptan on modified carbon paste electrodes indicates the drug's irreversible oxidation mechanism, providing a basis for the development of electrochemical sensors (M. Amiri et al., 2011).
Drug Delivery Systems
Sumatriptan's interaction with novel drug delivery systems, such as graphene oxide (GO) and chitosan/tripolyphosphate/graphene oxide hydrogel, has been explored for controlled release applications. These studies investigate the adsorption mechanism and release kinetics of Sumatriptan, offering insights into the design of more efficient drug delivery methods (Z. Jafari et al., 2020).
Therapeutic Applications Beyond Migraine
Beyond its primary use for migraine, Sumatriptan has been studied for its potential in treating various conditions. For example, it has been shown to increase skin flap survival in rats, suggesting a novel application in plastic surgery and tissue repair through activation of 5HT1b/1d receptors and mediation by the nitric oxide pathway (Amir Dehdashtian et al., 2019). This highlights Sumatriptan's vasodilatory effects at lower concentrations and its potential in enhancing tissue viability.
Wirkmechanismus
Target of Action
Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, this compound binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by this compound affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .
Result of Action
The result of this compound’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |
| 1346599-50-5 | |
Molekularformel |
C14H21N3O3S |
Molekulargewicht |
317.437 |
IUPAC-Name |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Synonyme |
3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)



